3-(4-fluorophenyl)-1-(2-morpholino-2-oxoethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(4-fluorophenyl)-1-(2-morpholino-2-oxoethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that has garnered attention in various fields of scientific research This compound features a benzofuro[3,2-d]pyrimidine core, which is known for its potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-1-(2-morpholino-2-oxoethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions One common approach starts with the preparation of the benzofuro[3,2-d]pyrimidine core through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-1-(2-morpholino-2-oxoethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-(4-fluorophenyl)-1-(2-morpholino-2-oxoethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: It is investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-1-(2-morpholino-2-oxoethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, thereby exerting its effects through inhibition or activation of these targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-1-(2-morpholino-2-oxoethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 3-(4-bromophenyl)-1-(2-morpholino-2-oxoethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 3-(4-methylphenyl)-1-(2-morpholino-2-oxoethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
Uniqueness
The presence of the fluorophenyl group in 3-(4-fluorophenyl)-1-(2-morpholino-2-oxoethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione imparts unique electronic properties, enhancing its reactivity and potential biological activity. Compared to its analogs with different substituents, the fluorine atom’s electronegativity can influence the compound’s interaction with molecular targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
3-(4-fluorophenyl)-1-(2-morpholin-4-yl-2-oxoethyl)-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O5/c23-14-5-7-15(8-6-14)26-21(28)20-19(16-3-1-2-4-17(16)31-20)25(22(26)29)13-18(27)24-9-11-30-12-10-24/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOXJVCQOAKQJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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